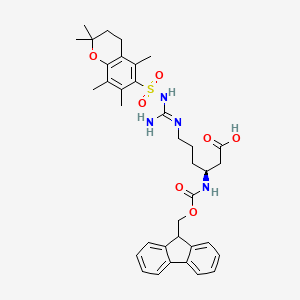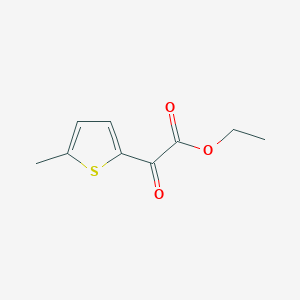
Ethyl 5-methylthiophene-2-glyoxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 5-methylthiophene-2-glyoxylate is a chemical compound with the CAS number 50845-87-9 . It has a linear formula of C9H10O3S and a molecular weight of 198.24 g/mol.
Molecular Structure Analysis
The IUPAC name for Ethyl 5-methylthiophene-2-glyoxylate is ethyl (5-methyl-2-thienyl)(oxo)acetate . The InChI code is 1S/C9H10O3S/c1-3-12-9(11)8(10)7-5-4-6(2)13-7/h4-5H,3H2,1-2H3 .Physical And Chemical Properties Analysis
Ethyl 5-methylthiophene-2-glyoxylate is a yellow oil .Aplicaciones Científicas De Investigación
Practical Preparation of Ethyl 5-methylthiophene-2-glyoxylate Derivatives Ethyl 5-methylthiophene-2-glyoxylate derivatives have been synthesized through various methods. For instance, ethyl 2-methylthiophene-3-carboxylate was safely and efficiently prepared from commercially available 2-methylthiophene, showing advantages like operational simplicity and avoidance of strong bases or cryogenic conditions (Kogami & Watanabe, 2011). Similarly, ethyl 5-acetyl-2-amino-4-methylthiophene-3-carboxylate demonstrated novel fluorescence properties when synthesized from acetylacetone, ethyl cyanoacetate, sulfur, and triethylamine (Guo Pusheng, 2009).
Dyeing Properties on Textiles Ethyl 5-methylthiophene-2-glyoxylate derivatives were also involved in dye synthesis with applications in textile dyeing. Complexation of these dyes with metals like copper, cobalt, and zinc was performed, and the dyed fabrics exhibited good levelness, fastness, and a range of shades when applied on polyester and nylon fabrics (Isaac Oluwatobi Abolude et al., 2021).
Propiedades
IUPAC Name |
ethyl 2-(5-methylthiophen-2-yl)-2-oxoacetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O3S/c1-3-12-9(11)8(10)7-5-4-6(2)13-7/h4-5H,3H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZNAPDCQSLHSDH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=O)C1=CC=C(S1)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00543169 |
Source


|
| Record name | Ethyl (5-methylthiophen-2-yl)(oxo)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00543169 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 5-methylthiophene-2-glyoxylate | |
CAS RN |
50845-87-9 |
Source


|
| Record name | Ethyl (5-methylthiophen-2-yl)(oxo)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00543169 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Chloro-5-iodo-1H-benzo[d]imidazole](/img/structure/B1315344.png)
![5,8-Dioxaspiro[3.4]octane-2-methanol](/img/structure/B1315346.png)
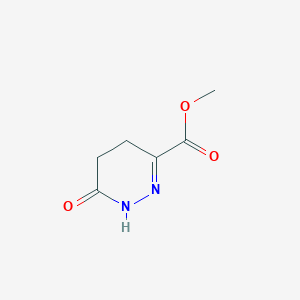
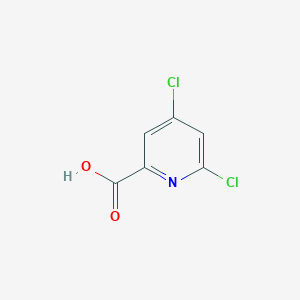

![[4-(1H-pyrazol-1-yl)phenyl]acetic acid](/img/structure/B1315358.png)

![(7S)-6,7-Dihydro-5H-cyclopenta[B]pyridin-7-amine](/img/structure/B1315361.png)

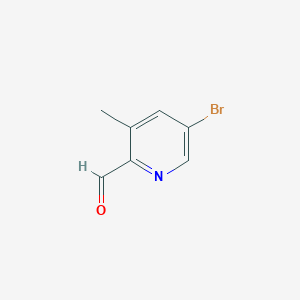
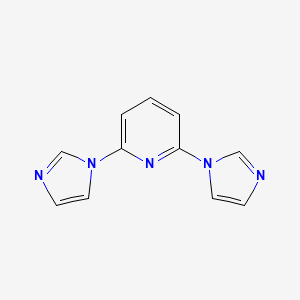
![(4'-Nitro[1,1'-biphenyl]-4-yl)methanol](/img/structure/B1315369.png)
